molecular formula C9H12N2O B11810818 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

Cat. No.: B11810818
M. Wt: 164.20 g/mol
InChI Key: WEDIOVDIVYIZEN-UHFFFAOYSA-N
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Description

1-(6-Amino-4-methylpyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol . This compound is characterized by the presence of an amino group, a methyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one typically involves the reaction of 6-amino-4-methylpyridine with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-4-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

1-(6-Amino-4-methylpyridin-3-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Amino-4-methylpyridin-3-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(6-amino-4-methylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C9H12N2O/c1-3-8(12)7-5-11-9(10)4-6(7)2/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

WEDIOVDIVYIZEN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)N

Origin of Product

United States

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